molecular formula C16H11N3O2S B2889799 N-(1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941969-63-7

N-(1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B2889799
CAS No.: 941969-63-7
M. Wt: 309.34
InChI Key: QPQZAGAIYDYOSQ-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a complex organic compound that features a benzothiazole moiety fused with a furo[3,2-b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with a suitable furo[3,2-b]pyridine derivative under controlled conditions. The reaction often employs catalysts such as hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethylformamide as the solvent .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, possibly through the use of advanced techniques like microwave irradiation or one-pot multicomponent reactions .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is unique due to its specific ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S/c1-9-6-7-12-11(17-9)8-13(21-12)15(20)19-16-18-10-4-2-3-5-14(10)22-16/h2-8H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQZAGAIYDYOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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